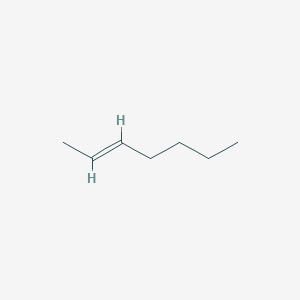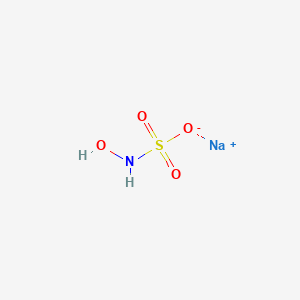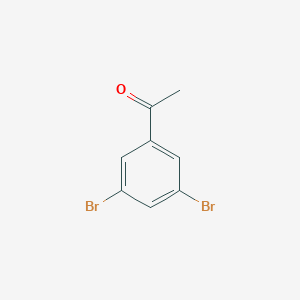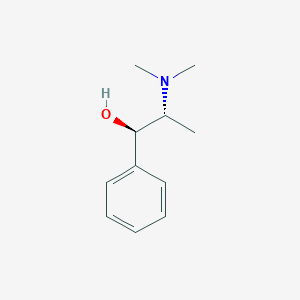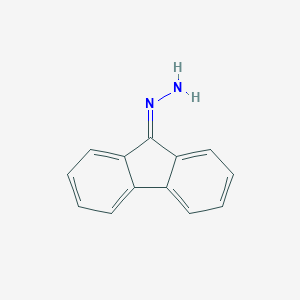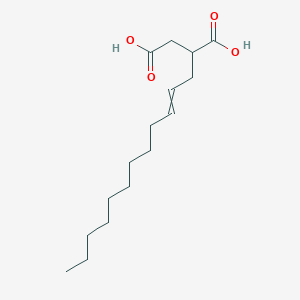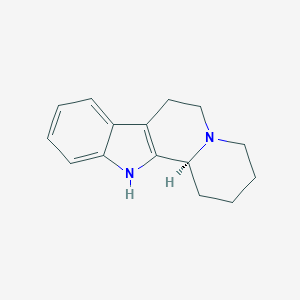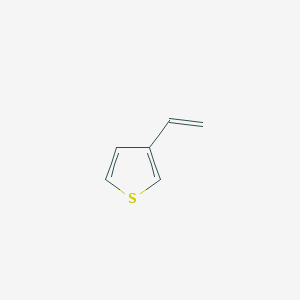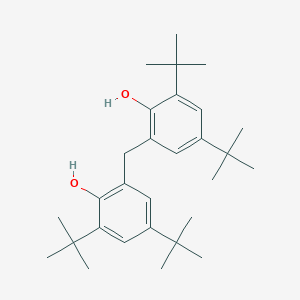![molecular formula C20H40N2O8 B081704 6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid CAS No. 11006-56-7](/img/structure/B81704.png)
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound is a complex organic molecule with multiple functional groups. It contains a hexanoic acid group (a six-carbon chain with a carboxylic acid group), multiple hydroxy (OH) groups suggesting it might be a polyol, an acetyl group (CH3CO), and two di(propan-2-yl)amino groups. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and chiral centers. The presence of multiple hydroxy groups and the hexanoic acid group would likely make the compound polar and capable of forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its polarity, solubility, stability, and reactivity. For example, the presence of multiple polar groups (like the hydroxy groups and the carboxylic acid group) would likely make the compound soluble in polar solvents .科学的研究の応用
Polymer and Material Science
Poly(amido-amine)s (PAAs), which include derivatives of 2,2-bis(acrylamido)acetic acid, display unique physicochemical properties, making them suitable for applications in polymer science. They exhibit varying levels of basicity and show pH-dependent hemolytic activity, which is relevant for their use in material science (Ferruti et al., 2000).
Synthesis of Acyclic Nucleosides
In the realm of organic synthesis, compounds related to 2,2-bis(acrylamido)acetic acid are used to create bifunctional acyclic nucleoside phosphonates. These compounds are important for the development of new synthetic methods in the field of medicinal chemistry (Vrbovská et al., 2006).
Drug Delivery Systems
Derivatives of bis(methylol)propionic acid, structurally similar to 2,2-bis(acrylamido)acetic acid, are utilized for the modification of chitosan in drug delivery systems. This modification enhances the solubility and biological applicability of chitosan, indicating potential in pharmaceutical applications (Ješelnik & Žagar, 2014).
Development of Fluorescent Probes
Compounds structurally related to 2,2-bis(acrylamido)acetic acid are employed in the development of fluorescent probes for biochemical research. These probes are crucial for understanding biological mechanisms and for diagnostic purposes (Rasolonjatovo & Sarfati, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
11006-56-7 |
|---|---|
製品名 |
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
分子式 |
C20H40N2O8 |
分子量 |
436.5 g/mol |
IUPAC名 |
6-[2,2-bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C20H40N2O8/c1-10(2)21(11(3)4)18(22(12(5)6)13(7)8)20(29)30-9-14(23)15(24)16(25)17(26)19(27)28/h10-18,23-26H,9H2,1-8H3,(H,27,28) |
InChIキー |
CUEHNLMLFJFMER-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C |
正規SMILES |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



